2-Amino-5-(2-methylpropyl)-4,5,6-trihydrobenzothiazol-7-one
Description
2-Amino-5-(2-methylpropyl)-4,5,6-trihydrobenzothiazol-7-one is a heterocyclic compound featuring a benzothiazole core fused with a partially saturated cyclohexene ring. The structure includes a 2-methylpropyl (isobutyl) substituent at position 5 and an amino group at position 2 (Figure 1). This compound belongs to the benzothiazolone family, known for diverse biological activities, including antimicrobial and anti-inflammatory properties .
Properties
IUPAC Name |
2-amino-5-(2-methylpropyl)-5,6-dihydro-4H-1,3-benzothiazol-7-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2OS/c1-6(2)3-7-4-8-10(9(14)5-7)15-11(12)13-8/h6-7H,3-5H2,1-2H3,(H2,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GAUUPODYGAUQPH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1CC2=C(C(=O)C1)SC(=N2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101185307 | |
| Record name | 2-Amino-5,6-dihydro-5-(2-methylpropyl)-7(4H)-benzothiazolone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101185307 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1023850-59-0 | |
| Record name | 2-Amino-5,6-dihydro-5-(2-methylpropyl)-7(4H)-benzothiazolone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1023850-59-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Amino-5,6-dihydro-5-(2-methylpropyl)-7(4H)-benzothiazolone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101185307 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-5-(2-methylpropyl)-4,5,6-trihydrobenzothiazol-7-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminothiophenol with an appropriate ketone or aldehyde in the presence of a catalyst. The reaction conditions often include heating and the use of solvents such as ethanol or acetic acid to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and chromatography to ensure the compound meets the required standards for pharmaceutical applications .
Chemical Reactions Analysis
Types of Reactions
2-Amino-5-(2-methylpropyl)-4,5,6-trihydrobenzothiazol-7-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced thiazole derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Halogenating agents, nucleophiles, and appropriate solvents such as ethanol or acetonitrile.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, reduced thiazole derivatives, and various substituted thiazoles, depending on the specific reagents and conditions used .
Scientific Research Applications
2-Amino-5-(2-methylpropyl)-4,5,6-trihydrobenzothiazol-7-one has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial, anticancer, and anti-inflammatory agent.
Medicine: Explored for its therapeutic potential in treating various diseases, including infections and cancer.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of pharmaceuticals
Mechanism of Action
The mechanism of action of 2-Amino-5-(2-methylpropyl)-4,5,6-trihydrobenzothiazol-7-one involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes or receptors, leading to its biological effects. For example, it may inhibit the activity of enzymes involved in the inflammatory response, thereby exerting anti-inflammatory effects. Additionally, its interaction with DNA or proteins can lead to anticancer activity by inducing apoptosis or inhibiting cell proliferation .
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional attributes of 2-Amino-5-(2-methylpropyl)-4,5,6-trihydrobenzothiazol-7-one can be contextualized by comparing it with analogous benzothiazolone and thiazole derivatives. Key comparisons are outlined below:
Structural Analogues
Physicochemical Properties
- Lipophilicity : The 2-methylpropyl group in the target compound increases logP compared to 17583-10-7, suggesting improved lipid membrane penetration .
- Hydrogen Bonding: The amino group in both the target and 17583-10-7 enables hydrogen bonding, critical for interactions with biological targets. However, steric hindrance from the 2-methylpropyl group may reduce binding affinity compared to the unsubstituted analogue .
- Crystal Packing : The crystal structure of a related compound () reveals a dihedral angle of 78.73° between the heterocyclic and aromatic rings, which may influence solubility and stability.
Biological Activity
2-Amino-5-(2-methylpropyl)-4,5,6-trihydrobenzothiazol-7-one is a heterocyclic compound belonging to the thiazole family, characterized by its unique structure that includes both sulfur and nitrogen atoms. This compound has garnered attention for its diverse biological activities, particularly in medicinal chemistry.
- IUPAC Name : 2-amino-5-(2-methylpropyl)-5,6-dihydro-4H-1,3-benzothiazol-7-one
- Molecular Formula : C11H16N2OS
- Molecular Weight : 224.32 g/mol
- CAS Number : 1023850-59-0
Synthesis Methods
The synthesis of this compound typically involves:
- Cyclization of Precursors : The reaction of 2-aminothiophenol with suitable ketones or aldehydes.
- Reaction Conditions : Utilization of solvents such as ethanol or acetic acid under heating conditions to facilitate cyclization.
- Purification Techniques : Advanced methods like recrystallization and chromatography are employed to ensure high yield and purity for pharmaceutical applications.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have shown its effectiveness against various bacterial strains:
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Pseudomonas aeruginosa | 0.21 µM |
| Escherichia coli | 0.21 µM |
| Micrococcus luteus | Notable inhibition observed |
| Candida albicans | 0.83 µM |
The compound's mechanism of action appears to involve the inhibition of key enzymes and receptors associated with microbial growth and inflammation .
Anticancer Activity
In addition to its antimicrobial properties, this compound has been explored for its anticancer potential. Studies suggest that it may induce apoptosis in cancer cells by interacting with DNA or proteins involved in cell proliferation:
- Cell Lines Tested : Human epidermal keratinocytes (HaCat) and normal murine fibroblasts (BALB/c 3T3).
- Toxicity Assessment : The compound exhibited lower toxicity in BALB/c 3T3 cells compared to HaCat cells, indicating selective cytotoxicity towards cancerous cells .
Anti-inflammatory Effects
The compound may also possess anti-inflammatory properties by inhibiting enzymes involved in the inflammatory response. This suggests a potential therapeutic application for treating inflammatory diseases.
Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial efficacy of various thiazole derivatives, including this compound. It was found that the compound had a significant inhibitory effect against both Gram-positive and Gram-negative bacteria, outperforming several reference antibiotics in terms of MIC values.
Case Study 2: Molecular Docking Studies
Molecular docking studies revealed that this compound binds effectively to targets such as MurD and DNA gyrase, which are critical for bacterial cell wall synthesis and DNA replication. The binding interactions were characterized by hydrogen bonds and pi-stacking interactions, suggesting a strong affinity for these biological targets .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
